molecular formula C14H16N4O B11806853 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one

2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B11806853
M. Wt: 256.30 g/mol
InChI Key: OEDVRBJXPRQPHX-UHFFFAOYSA-N
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Description

2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with phenyl and piperazine substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the phenyl and piperazine groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from hydrazine derivatives and diketones to form the pyridazinone ring.

    Substitution Reactions: Introducing the phenyl group via electrophilic aromatic substitution.

    Nucleophilic Substitution: Attaching the piperazine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the pyridazinone core or the phenyl ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.

    6-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.

    Phenylpiperazine derivatives: Similar structure but different core.

Uniqueness

2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core with both phenyl and piperazine substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-phenyl-6-piperazin-1-ylpyridazin-3-one

InChI

InChI=1S/C14H16N4O/c19-14-7-6-13(17-10-8-15-9-11-17)16-18(14)12-4-2-1-3-5-12/h1-7,15H,8-11H2

InChI Key

OEDVRBJXPRQPHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN(C(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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